molecular formula Na3O4V B000595 原钒酸钠 CAS No. 13721-39-6

原钒酸钠

货号: B000595
CAS 编号: 13721-39-6
分子量: 183.908 g/mol
InChI 键: IHIXIJGXTJIKRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

原钒酸钠是一种无机化合物,化学式为 Na₃VO₄。它会形成二水合物 Na₃VO₄·2H₂O,是 VO₄³⁻ 氧阴离子的盐。 该化合物是一种无色、水溶性固体,以其多种生物活性而闻名,特别是作为磷酸盐的结构模拟物 .

科学研究应用

原钒酸钠具有广泛的科学研究应用:

生化分析

Biochemical Properties

Sodium orthovanadate acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases . Its inhibitory effects can be reversed by dilution or the addition of ethylenediaminetetraacetic acid (EDTA) .

Cellular Effects

Sodium orthovanadate has been shown to have significant effects on various types of cells. For instance, it has been found to reduce blood glucose levels and tumor parameters in animals . In vitro studies have revealed that sodium orthovanadate can decrease cell proliferation dose-dependently . Additionally, it has been found to induce apoptosis, as depicted from rhodamine-123 dye assay and annexin V-FITC assay using flow cytometry .

Molecular Mechanism

The molecular mechanism of sodium orthovanadate involves its role as a competitive inhibitor of protein phosphotyrosyl phosphatases . It can preserve the protein tyrosyl phosphorylation state in cells, cell lysates, and protein tyrosine kinase assays .

Temporal Effects in Laboratory Settings

Sodium orthovanadate exhibits concentration- and time-dependent anticancer effects on various types of tumors . It has been shown to inhibit cell viability, induce G2/M phase cell cycle arrest, stimulate apoptosis, and reduce mitochondrial membrane potential in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, sodium orthovanadate has been shown to reduce the blood glucose level and tumor parameters . The effects of sodium orthovanadate vary with different dosages. For instance, a single administration of sodium orthovanadate at a dose of 20 mg/kg markedly improved the 30-day survival rate and the peripheral blood hemogram, relieved bone marrow aplasia, and decreased occurrence of the bone marrow micronucleated erythrocytes in the surviving animals .

Metabolic Pathways

Sodium orthovanadate is involved in various metabolic pathways. It has been shown to change the saturated fatty acid (SFA) composition such as palmitic acid and stearic acid, as well as monounsaturated fatty acids (MUFA)—oleic acid and palmitoleic acid .

Subcellular Localization

It is known that sodium orthovanadate is commonly used in the laboratory to preserve the protein tyrosyl phosphorylation state of proteins under study .

准备方法

原钒酸钠通常通过将五氧化二钒溶解在氢氧化钠溶液中合成。 反应如下:[ \text{V}2\text{O}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{VO}_4 + 3 \text{H}_2\text{O} ] 该过程包括加热溶液直至其变为无色,然后冷却并调节 pH 值至约 10 {_svg_2}。工业生产方法遵循类似的程序,确保化合物的纯度和稳定性。

化学反应分析

原钒酸钠会发生各种化学反应,包括:

这些反应中常用的试剂包括用于调节 pH 值的盐酸和用于逆转其抑制作用的乙二胺四乙酸 (EDTA) 。这些反应产生的主要产物包括各种钒酸盐和多钒酸盐。

相似化合物的比较

原钒酸钠由于其与磷酸盐的结构相似性而独一无二,这使其能够充当有效的酶抑制剂。类似的化合物包括:

这些化合物与原钒酸钠具有一些共同的特性,但在具体的应用和反应性方面有所不同。

属性

IUPAC Name

trisodium;trioxido(oxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Na.4O.V/q3*+1;;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIXIJGXTJIKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na3VO4, Na3O4V
Record name sodium orthovanadate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_orthovanadate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037269
Record name Sodium orthovanadate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.908 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless granules; [Alfa Aesar MSDS]
Record name Sodium orthovanadate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17625
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13721-39-6
Record name Sodium orthovanadate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium vanadium oxide (Na3VO4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium orthovanadate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium tetraoxovanadate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ORTHOVANADATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7845MV6C8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Sodium orthovanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs) [, , , ]. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, acting as crucial regulators of cellular signaling. By inhibiting PTPs, sodium orthovanadate promotes the phosphorylation of tyrosine residues, mimicking the effects of tyrosine kinases. This shift in the phosphorylation state of proteins influences a wide range of cellular processes, including cell growth, differentiation, metabolism, and signal transduction [, , , , , ].

ANone: While the provided abstracts do not contain specific spectroscopic data, sodium orthovanadate's basic structural information is as follows:

    ANone: The provided abstracts primarily focus on the biological effects of sodium orthovanadate and do not contain specific details on its material compatibility, stability, or applications outside a biological context.

    A: While sodium orthovanadate itself is not described as a catalyst in these studies, its action as a PTP inhibitor indirectly influences various enzymatic activities. For example, it can modulate the activity of enzymes involved in glucose metabolism, such as pyruvate kinase and α-glucosidase, thereby impacting blood glucose regulation [, , ].

    ANone: The provided abstracts do not discuss any computational chemistry or modeling studies involving sodium orthovanadate.

    ANone: The provided abstracts do not provide specific details regarding stability, formulation strategies, or methods to improve the bioavailability of sodium orthovanadate.

    ANone: The abstracts provided primarily focus on the biological activity of sodium orthovanadate and do not contain information regarding specific SHE regulations or best practices for handling this compound.

    ANone: While detailed PK/PD data is not presented in the abstracts, several studies provide insights into sodium orthovanadate's behavior in vivo:

    • Absorption & Distribution: Sodium orthovanadate can be administered via various routes, including intravenous, intraperitoneal, and oral [, , ]. Following administration, it accumulates in various tissues, with the highest concentrations found in the kidneys, followed by bone, liver, and muscle [, ].
    • In vivo Activity & Efficacy: Sodium orthovanadate has demonstrated various effects in animal models, including blood glucose reduction in diabetic rats [, , ], improvement in motor function in a mouse model of muscular dystrophy [], and neuroprotection in models of ischemia [].

    ANone: The abstracts primarily focus on preclinical research:

    • Cell-based assays: Sodium orthovanadate influences various cellular processes in vitro, including stimulating proliferation and differentiation of rat retinal pigment epithelium cells [], affecting growth and apoptosis in human epithelial cancer cell lines [], and modulating cytokine-induced adhesion molecule expression in human umbilical vein endothelial cells [].
    • Animal models: In vivo studies demonstrate diverse effects, such as:
      • Diabetes: Sodium orthovanadate exhibits insulin-like effects in diabetic rats, improving glucose tolerance and normalizing urea cycle enzyme activity [, , ]. It also influences GLUT4 mRNA expression in skeletal muscle [].
      • Neuroprotection: Sodium orthovanadate shows neuroprotective potential in a mouse model of chronic unpredictable mild stress [, ] and in rats with transient middle cerebral artery occlusion [].
      • Other: Studies indicate effects on opioid withdrawal syndrome in mice [, ], sugar absorption in rat intestines [, , ], and ovulation in Siberian sturgeon ovarian follicles [].

    ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance associated with sodium orthovanadate.

    ANone: While the abstracts highlight the potential therapeutic benefits of sodium orthovanadate, they also mention potential toxicity:

    • Toxicity: High doses of sodium orthovanadate (20-50 mg/kg) were found to be toxic in rats [].
    • Adverse Effects: One study noted a decrease in blood glucose levels in rats treated with sodium orthovanadate, although the levels remained within the normal range [].
    • Long-term effects: Long-term exposure to sodium orthovanadate (50 ppm in drinking water for 3 months) led to the accumulation of vanadium in rat tissues, particularly in the kidneys and bones, with the levels remaining elevated even after a 6-week depletion phase [, ].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。